![molecular formula C19H11Cl3N4O3S B303548 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTTS and has been synthesized using different methods. In
Wirkmechanismus
DTTS exerts its biological activity by inhibiting the activity of specific enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. DTTS has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, DTTS has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
DTTS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. DTTS has also been found to inhibit the activity of acetylcholinesterase, leading to the death of insects. Additionally, DTTS has been found to exhibit fluorescent properties, making it useful in the development of new fluorescent probes for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
DTTS has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. Additionally, DTTS has been found to exhibit high selectivity and potency, making it useful in the development of new drugs and pesticides. However, DTTS has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, DTTS has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of DTTS. One potential direction is the development of new drugs that target specific enzymes that are involved in the growth and proliferation of cancer cells. Another potential direction is the development of new pesticides that target specific enzymes that are involved in the nervous system of insects. Additionally, DTTS could be used in the development of new fluorescent probes for the detection of metal ions in biological samples. Finally, further research could be conducted to explore the potential applications of DTTS in other fields of scientific research.
Synthesemethoden
DTTS can be synthesized using various methods, including condensation reaction and nucleophilic substitution. One of the most common methods used to synthesize DTTS is the condensation reaction between 2,4,5-trichlorophenylacetic acid and 5,6-diamino-2-furyl-1,2,4-triazine in the presence of thionyl chloride and triethylamine. The product is then treated with sodium sulfide to obtain DTTS. Other methods include the reaction between 5,6-diamino-2-furyl-1,2,4-triazine and 2,4,5-trichlorophenyl isothiocyanate in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
DTTS has shown potential applications in various fields of scientific research. It has been used in the development of new drugs due to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DTTS has also been used in the development of new pesticides due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. Additionally, DTTS has been used in the development of new fluorescent probes for the detection of metal ions.
Eigenschaften
Produktname |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide |
|---|---|
Molekularformel |
C19H11Cl3N4O3S |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-10-7-12(22)13(8-11(10)21)23-16(27)9-30-19-24-17(14-3-1-5-28-14)18(25-26-19)15-4-2-6-29-15/h1-8H,9H2,(H,23,27) |
InChI-Schlüssel |
KTUPHGWIMOERIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Kanonische SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



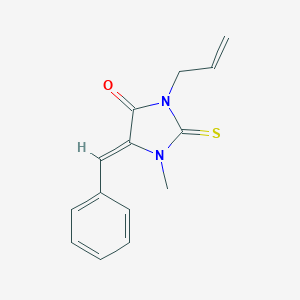
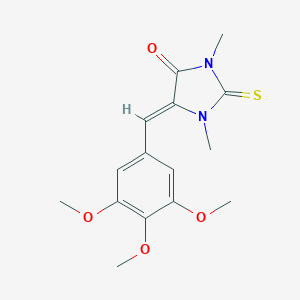


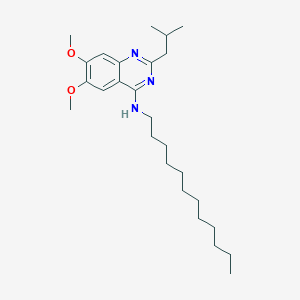
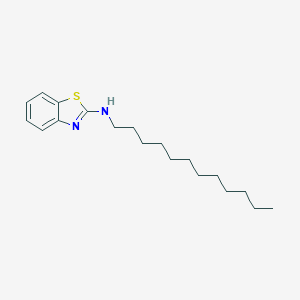
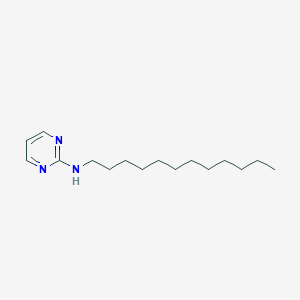
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)